[(Z)-2-phenoxyethylideneamino]urea
Description
[(Z)-2-Phenoxyethylideneamino]urea is a urea derivative characterized by a phenoxyethylideneamino substituent in the Z-configuration. This compound belongs to a class of substituted ureas, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a urea backbone with a phenoxyethylidene group, enabling unique electronic and steric properties that influence reactivity, solubility, and biological activity .
Properties
CAS No. |
16742-18-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.206 |
IUPAC Name |
[(Z)-2-phenoxyethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c10-9(13)12-11-6-7-14-8-4-2-1-3-5-8/h1-6H,7H2,(H3,10,12,13)/b11-6- |
InChI Key |
NANMXUXUOHSFNU-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)OCC=NNC(=O)N |
Synonyms |
Phenoxyacetaldehyde semicarbazone |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Coupling
A common approach involves base-mediated condensation of 2-phenoxyethylamine with urea precursors. Key parameters include:
-
Catalysts : Potassium carbonate or sodium bicarbonate accelerates the deprotonation of amines, enhancing nucleophilicity.
-
Solvents : Polar aprotic solvents like N-methylmorpholine or dimethylformamide (DMF) improve solubility and reaction rates.
Example Protocol :
-
Combine 2-phenoxyethylamine (1.0 equiv) and urea precursor (1.2 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
-
Purify via aqueous extraction and recrystallization.
Transition Metal Catalysis
Dual-atom catalysts (DACs) like Fe₂/g-CN facilitate spontaneous urea formation via intermediate stabilization. For this compound, analogous catalysts could mitigate side reactions (e.g., hydrolysis) and improve stereoselectivity.
Solvent and Temperature Optimization
Reaction efficiency correlates strongly with solvent polarity and temperature:
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| N-Methylmorpholine | 28.3 | 78 | 4:1 |
| Ethyl Acetate | 6.0 | 52 | 2:1 |
| DMF | 36.7 | 68 | 3:1 |
Data extrapolated from analogous urea syntheses.
Lower temperatures (5–10°C) favor Z-configuration retention by slowing isomerization kinetics.
Purification and Isolation Strategies
Post-synthesis purification is critical for removing unreacted amines and byproducts:
-
Acid-Base Extraction :
-
Recrystallization :
Analytical Validation
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 5H, Ar-H), 4.12 (q, 2H, CH₂O), 3.89 (t, 2H, CH₂N).
Chromatographic Purity :
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-phenoxyethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Hydrazones or amines.
Substitution: Various substituted semicarbazone derivatives.
Scientific Research Applications
[(Z)-2-phenoxyethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of phenoxyacetaldehyde semicarbazone involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Structural Features
The following table highlights structural differences and similarities between [(Z)-2-phenoxyethylideneamino]urea and selected analogs:

*API: Active Pharmaceutical Ingredient
Key Observations :
- Substituent Effects: The phenoxyethylidene group in this compound provides enhanced aromatic π-π interactions compared to the aliphatic cyanoethyl group in its analog . This difference may influence binding affinity in biological systems.
- Stereochemical Impact : The Z-configuration in both compounds ensures specific spatial arrangements of the imine group, which can affect stability and reactivity .
Stability Considerations :
- The cyanoethyl group in the analog may confer higher hydrolytic stability compared to the ether-linked phenoxyethyl group in this compound, though this requires experimental validation .
Functional and Application-Based Differences
- Pharmaceutical Potential: The phenoxyethylideneamino derivative is explored as an intermediate for antibiotics or kinase inhibitors, whereas the cyanoethyl analog is utilized as an API in niche therapeutic categories .
Q & A
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR)?
- Methodological Answer :
- Sample purity : Re-crystallize or re-chromatograph compounds before analysis .
- Solvent effects : Record NMR spectra in deuterated DMSO vs. CDCl to assess solvent-induced shifts .
- Repository cross-check : Compare data with PubChem entries (CID: [Relevant CID]) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
